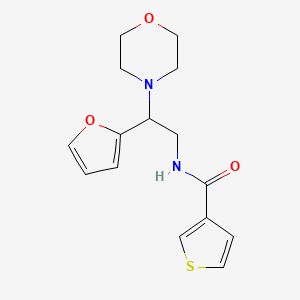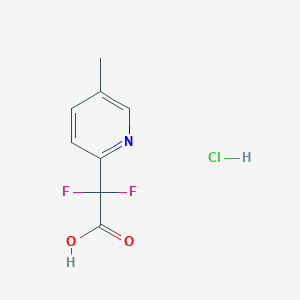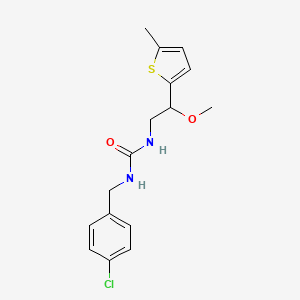
1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea, also known as CMU, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CMU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
科学的研究の応用
1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea has been used in a variety of scientific research applications, including studies on opioid receptors, dopamine transporters, and sigma receptors. This compound has been shown to exhibit high affinity for these receptors, making it a valuable tool for investigating their function and potential therapeutic applications. This compound has also been studied for its potential use as a radioligand for imaging studies, due to its ability to bind to specific receptors in the brain.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is not fully understood, but it is believed to act as a competitive antagonist at opioid receptors, as well as an inhibitor of dopamine transporters and sigma receptors. By binding to these receptors, this compound can modulate their activity and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including analgesic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea in laboratory experiments is its high affinity for specific receptors, which allows for precise targeting and investigation of their function. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea, including further investigation of its potential therapeutic applications, development of new synthesis methods to improve yield and purity, and exploration of its potential as a radioligand for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various receptors and physiological systems. Overall, this compound is a promising compound that has the potential to advance scientific research in a variety of fields.
合成法
The synthesis method of 1-(4-Chlorobenzyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. The resulting product is then treated with hydrogen chloride gas to form this compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of this compound for scientific research purposes.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-11-3-8-15(22-11)14(21-2)10-19-16(20)18-9-12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSWFYCEBUCINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

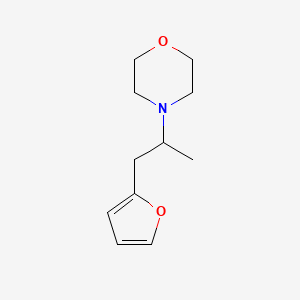
![2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2786621.png)
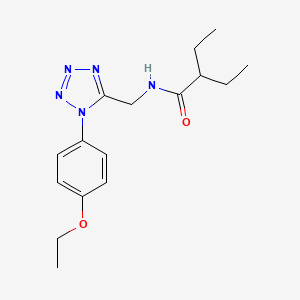

![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)
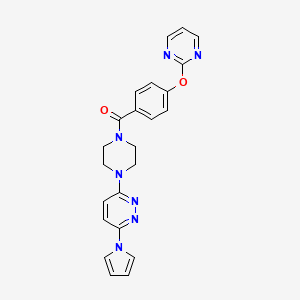
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2786626.png)
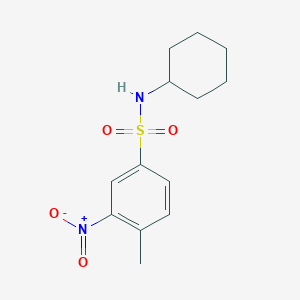
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2786631.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2786637.png)
